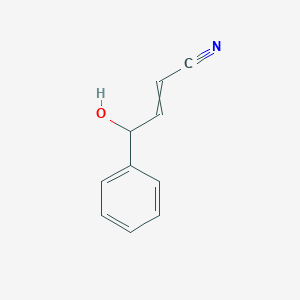

4-Hydroxy-4-phenylbut-2-enenitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

146255-65-4 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-hydroxy-4-phenylbut-2-enenitrile |

InChI |

InChI=1S/C10H9NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-7,10,12H |

InChI Key |

PATDYPQNVWGJAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C=CC#N)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 4 Phenylbut 2 Enenitrile and Analogues

Classical Organic Synthesis Routes to 4-Hydroxy-4-phenylbut-2-enenitrile

Classical approaches to synthesizing this compound and its analogues typically rely on well-established reaction mechanisms, such as condensation and addition reactions, coupled with strategic functional group transformations.

The construction of this compound is well-suited to a multistep convergent synthesis. A logical retrosynthetic analysis disconnects the molecule into two key fragments: benzaldehyde (B42025) and a C3-enolate equivalent derived from propanal. This leads to a primary synthetic intermediate, (2E)-3-phenyl-2-butenal. This intermediate can then be converted to the final product in a subsequent step.

Convergent Approach:

Fragment Synthesis: The primary precursor, (2E)-3-phenyl-2-butenal, is synthesized via a crossed-aldol condensation. askfilo.comresearchgate.net

Fragment Coupling: The aldehyde intermediate undergoes a nucleophilic addition reaction with a cyanide source to form the target cyanohydrin. researchgate.netlibretexts.org

A hypothetical divergent strategy could begin with a common precursor like benzaldehyde, which is elongated and functionalized sequentially. However, this approach is often less efficient for this specific target compared to a convergent strategy, which allows for the independent optimization of each major reaction sequence before the key fragments are combined.

The formation of the core structure of this compound hinges on two critical reaction types: condensation to build the carbon backbone and addition to install the key functional groups.

Aldol (B89426) Condensation: The most direct route to the C10 backbone is the crossed-aldol condensation between benzaldehyde and propanal. askfilo.commasterorganicchemistry.com Since benzaldehyde has no α-hydrogens, it cannot form an enolate and exclusively acts as the electrophile. Propanal forms an enolate in the presence of a base, which then attacks the benzaldehyde carbonyl. askfilo.comdoubtnut.com Subsequent heating promotes dehydration (a condensation reaction) to yield the α,β-unsaturated aldehyde, (2E)-3-phenyl-2-butenal. masterorganicchemistry.com Self-condensation of propanal can be a competing side reaction, but conditions can be optimized to favor the crossed product. researchgate.net

Table 1: Examples of Aldol Condensation for the Synthesis of α,β-Unsaturated Aldehydes

| Electrophile | Nucleophile | Catalyst/Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Benzaldehyde | Propanal | Dilute NaOH | (2E)-3-phenyl-2-butenal | Moderate-Good | askfilo.comdoubtnut.com |

| 4-Alkylbenzaldehyde | Propanal | Base catalyst | 3-(4-Alkylphenyl)-2-methylpropenal | ~50-55% | researchgate.net |

Nucleophilic Addition (Cyanohydrin Formation): The final step in the classical sequence is the addition of a cyanide nucleophile to the carbonyl group of (2E)-3-phenyl-2-butenal. libretexts.org This reaction converts the aldehyde into a cyanohydrin. researchgate.net The reaction is typically performed using hydrogen cyanide (HCN) or a safer equivalent like trimethylsilyl (B98337) cyanide (TMSCN) or acetone (B3395972) cyanohydrin. libretexts.orgacs.org A key challenge in this step is achieving chemoselectivity. Cyanide can potentially add to the carbonyl carbon (1,2-addition) to give the desired product or to the β-carbon (1,4-conjugate addition) to yield a β-cyano aldehyde. organicreactions.org While the 1,4-addition is often thermodynamically favored, the 1,2-addition is kinetically controlled and can be favored under appropriate conditions, particularly with silylated cyanide reagents. organicreactions.org

Functional group interconversions are essential for preparing the necessary precursors and for modifying the final product.

Preceding Transformations:

Oxidation: The key intermediate, (2E)-3-phenyl-2-butenal, could alternatively be prepared by the oxidation of the corresponding allylic alcohol, (2E)-3-phenyl-2-buten-1-ol. This oxidation can be achieved using various reagents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), which are known for selectively oxidizing allylic alcohols to aldehydes.

Following Transformations:

Hydrolysis: The nitrile group of this compound is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, forming the corresponding α,β-unsaturated β-hydroxy acid.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), providing access to allylic β-amino alcohols. The versatility of the cyanohydrin functional group makes it a valuable intermediate in the synthesis of various compounds. researchgate.netrsc.org

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of complex molecules like this compound.

While direct transition metal-catalyzed synthesis of the target molecule is not extensively documented, several catalytic methods could be applied to construct its key precursors.

Heck Coupling: A plausible, though less common, route to the (2E)-3-phenyl-2-butenal precursor involves a palladium-catalyzed Heck reaction. This could involve coupling an aryl halide, such as bromobenzene, with crotonaldehyde (B89634) (2-butenal). Similar couplings of aryl bromides with α,β-unsaturated esters have been reported. google.com

Hydrocyanation: Transition metal-catalyzed hydrocyanation of unsaturated systems is a powerful method for nitrile synthesis. wikipedia.orgacs.org Industrially, nickel complexes are used to hydrocyanate alkenes like butadiene. wikipedia.org A hypothetical approach could involve the hydrocyanation of a phenyl-substituted allene (B1206475) or a conjugated enyne to construct the butenitrile skeleton, although controlling regioselectivity would be a significant challenge. Palladium- and chromium-mediated cyanation reactions using [¹¹C]cyanide have also been developed for synthesizing aromatic nitriles. capes.gov.br

The C4 carbon in this compound is a stereocenter, making enantioselective synthesis a critical goal. Organocatalysis has emerged as a premier strategy for achieving high stereoselectivity in carbon-carbon bond-forming reactions.

The most promising application of organocatalysis for this target is in the final cyanohydrin formation step. The asymmetric addition of cyanide to the aldehyde group of (2E)-3-phenyl-2-butenal can be catalyzed by chiral small molecules to produce one enantiomer of the product preferentially.

Catalytic Systems:

Chiral Thioureas and Squaramides: These catalysts operate through hydrogen bonding, activating the aldehyde carbonyl towards nucleophilic attack and simultaneously positioning the cyanide nucleophile for a stereospecific addition.

Chiral Amine Catalysts: Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are known to catalyze conjugate additions to α,β-unsaturated aldehydes. researchgate.net While typically used for conjugate additions, modifications of the catalyst and reaction conditions could potentially favor an enantioselective 1,2-cyanation.

Multicomponent Reactions: Organocatalytic multicomponent reactions have been designed for the cyanovinylation of aldehydes, reacting an aldehyde, a cyanide source (acetone cyanohydrin), and an alkyne to form complex products in one pot. mdpi.comnih.gov This highlights the power of organocatalysis to construct complex nitrile-containing molecules.

The enantioselective cyanation of aldehydes is a well-established field, providing a reliable method to access chiral cyanohydrins, which are valuable building blocks for numerous pharmaceuticals and natural products. researchgate.netrsc.orgrsc.org

Table 2: Examples of Organocatalytic Asymmetric Cyanation of Aldehydes

| Aldehyde Substrate | Catalyst System | Cyanide Source | Yield | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| Various Aromatic Aldehydes | Chiral Lithium Binaphtholate Complex | TMSCN | High | >90% | organic-chemistry.org |

| Various Ketones | Chiral Amino Thiourea | TMSCN | Good-Excellent | up to 99% | organic-chemistry.org |

| Various Aldehydes | Chiral Oxazaborolidinium Salts | TMSCN / PPh₃O | Good-Excellent | High | organic-chemistry.org |

Organocatalytic Stereoselective Synthesis of this compound and its Enantiomers

Enantioselective Carbon-Carbon Bond Formation

The creation of the chiral center in this compound with a specific three-dimensional arrangement is a primary focus of synthetic efforts. Enantioselective synthesis aims to produce one enantiomer in excess over the other, which is crucial for applications where biological activity is dependent on a specific stereochemistry.

One notable approach involves the use of organocatalysts. For instance, the enantioselective aldol reaction between acetone and benzaldehyde to produce (R)-4-hydroxy-4-phenylbutan-2-one, a precursor to the nitrile, has been achieved using a solvent-free, recyclable organocatalyst derived from (L)-prolinamide and polyethylene (B3416737) glycol (PEG-400). researchgate.net This method has proven scalable, yielding the product in high yield (95%) and excellent enantiomeric excess (91% ee). researchgate.net

Another strategy is the asymmetric transfer hydrogenation of a ketone precursor, which establishes the stereochemistry at the hydroxyl-bearing carbon. This has been a key step in the enantioselective synthesis of related complex molecules. nih.gov Furthermore, biocatalytic desymmetrization has been employed to construct fully substituted carbon centers with high enantioselectivity. nih.gov

The use of enzymes, particularly hydroxynitrile lyases (HNLs), is a powerful tool for enantioselective cyanohydrin synthesis. researchgate.netftb.com.hrtudelft.nl These enzymes catalyze the addition of hydrogen cyanide to aldehydes or ketones, affording enantiopure cyanohydrins which are versatile synthetic intermediates. researchgate.net Both (R)- and (S)-selective HNLs have been identified from various plant sources, allowing for the synthesis of either enantiomer of a target cyanohydrin. researchgate.netftb.com.hr For example, the (S)-hydroxynitrile lyase from Hevea brasiliensis can be used to produce (2S,3E)-2-hydroxy-4-phenylbut-3-enenitrile. nih.gov

| Catalyst/Enzyme | Reactants | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| N-PEG-(L)-prolinamide | Acetone, Benzaldehyde | (R)-4-hydroxy-4-phenylbutan-2-one | 95 | 91 | researchgate.net |

| (S)-Hydroxynitrile lyase (Hevea brasiliensis) | Cinnamaldehyde, HCN | (2S,3E)-2-hydroxy-4-phenylbut-3-enenitrile | - | >95 | nih.gov |

| Candida antarctica lipase | Racemic oct-1-en-3-ol | (R)- and (S)-oct-1-en-3-ol | 70 | 97.5 (R), 98.4 (S) | nih.gov |

Diastereoselective Control in this compound Synthesis

In molecules with multiple stereocenters, such as analogs of this compound, controlling the relative stereochemistry between these centers is known as diastereoselective control.

A prominent method for achieving high diastereoselectivity is the Prins cyclization. The phosphomolybdic acid-catalyzed Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature yields 4-hydroxytetrahydropyran derivatives with all-cis selectivity. organic-chemistry.org This method is noted for its high yields (80-92%) and excellent diastereoselectivity. organic-chemistry.org The reaction proceeds through a chair-like transition state, leading to the observed cis-selectivity. organic-chemistry.org

Another effective strategy is the Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. This approach allows for the highly diastereoselective synthesis of 4-hydroxypiperidin-2-ones. nih.gov When combined with proline-catalyzed asymmetric Mannich reactions, this methodology can be extended to the enantioselective synthesis of more complex and highly functionalized piperidine (B6355638) derivatives. nih.gov

| Method | Reactants | Product | Diastereoselectivity | Yield (%) | Reference |

| Prins Cyclization | Homoallylic alcohols, Aldehydes | 4-Hydroxytetrahydropyran derivatives | All-cis | 80-92 | organic-chemistry.org |

| Cu(I)-catalyzed Reductive Aldol Cyclization | α,β-Unsaturated amides, Ketones | 4-Hydroxypiperidin-2-ones | High | - | nih.gov |

Biocatalytic Pathways Involving Hydroxynitrile Lyases or Related Enzymes

Biocatalysis, particularly utilizing hydroxynitrile lyases (HNLs), has become a cornerstone for the synthesis of chiral cyanohydrins due to high reaction rates and superb enantioselectivities. researchgate.net HNLs catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones. ftb.com.hr These enzymes are found in a wide variety of plants and can exhibit either (R)- or (S)-selectivity, providing access to both enantiomers of a desired cyanohydrin. researchgate.netftb.com.hr

The application of HNLs has been developed into a reliable tool for organic synthesis, with numerous examples described in the last decade. tudelft.nl For instance, HNLs have been successfully used in the synthesis of key pharmaceutical intermediates. researchgate.net Modern discovery approaches for new HNLs include genome mining and protein engineering, which aim to find more efficient and stable enzymes for industrial applications. nih.govnih.gov An HNL isolated from the invasive millipede Chamberlinius hualienensis has shown very high specific activity in the synthesis of (R)-mandelonitrile with 99% enantiomeric excess, without the need for organic solvents. nih.gov

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This has led to the development of more environmentally friendly synthetic routes for this compound and its analogs.

Solvent-Free and Environmentally Benign Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions offer advantages such as reduced environmental impact, lower costs, and often, simplified work-up procedures.

One example is the synthesis of (R)-4-hydroxy-4-phenylbutan-2-one using a homogeneous, solvent-free, recyclable organocatalyst. researchgate.net This reaction proceeds with high efficiency without the need for a traditional solvent. Another approach utilizes water as a solvent, which is a benign and environmentally friendly medium. The phosphomolybdic acid-catalyzed Prins cyclization is effectively carried out in water at room temperature, providing a sustainable alternative to methods that use harsh acids and organic solvents. organic-chemistry.org The use of recyclable ionic liquids, such as N-methyl-2-pyrrolidone hydrogensulfate, which can act as both a catalyst and a solvent, also represents a green synthetic protocol. rsc.org

Microwave-Assisted and Photochemical Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and improved selectivity compared to conventional heating methods. nih.gov The synthesis of various heterocyclic compounds, which can be analogs of this compound, has been successfully achieved using microwave irradiation. nih.govnih.gov For example, the synthesis of 4-hydroxy-2-quinolone analogues was accomplished in moderate to good yields (51-71%) with reaction times of only 5 to 13 minutes under microwave irradiation. nih.gov Similarly, 4-phenylquinazolin-2(1H)-one derivatives were synthesized in about one hour with suitable yields (31-92%) using microwave heating. nih.gov

While specific examples of photochemical synthesis for this compound are less common in the provided search results, photochemical methods are a recognized green chemistry technique that can offer unique reactivity and selectivity.

Isolation and Purification Techniques for this compound

The isolation and purification of the target compound are critical steps in any synthetic procedure. For this compound and its analogs, standard laboratory techniques are employed to obtain the product in high purity.

Following the reaction, a common work-up procedure involves partitioning the reaction mixture between an organic solvent, such as ethyl acetate (B1210297), and water or an aqueous solution. rsc.org The organic layer is then washed with aqueous solutions, like dilute acid or brine, to remove any unreacted starting materials or water-soluble byproducts. rsc.org The organic phase is subsequently dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure (in vacuo) to yield the crude product. rsc.org

Purification of the crude product is typically achieved by column chromatography on silica (B1680970) gel. rsc.org A mixture of solvents, such as ethyl acetate and hexanes, is used as the eluent, with the polarity of the eluent system being adjusted to achieve optimal separation of the desired product from any impurities. rsc.org In some cases, crystallization can be an effective method for purification, particularly for solid compounds. rsc.org The purity and identity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. rsc.org

| Technique | Purpose | Reagents/Materials | Reference |

| Extraction | Separation of product from aqueous phase | Ethyl acetate, water, brine | rsc.org |

| Drying | Removal of residual water from organic phase | Sodium sulfate | rsc.org |

| Concentration | Removal of solvent | Rotary evaporator (in vacuo) | rsc.org |

| Column Chromatography | Purification of crude product | Silica gel, ethyl acetate, hexanes | rsc.org |

| Crystallization | Purification of solid products | Ethanol, diethyl ether | rsc.org |

Chemical Reactivity and Transformation of 4 Hydroxy 4 Phenylbut 2 Enenitrile

Reactivity of the Nitrile Functional Group

The nitrile group is a valuable functional handle, susceptible to a variety of transformations. Its reactivity in 4-Hydroxy-4-phenylbut-2-enenitrile is influenced by the adjacent unsaturation and the distal hydroxyl group.

Generally, the carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles. However, in γ-hydroxy unsaturated nitriles, this reactivity is often in competition with conjugate addition to the α,β-unsaturated system.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This typically proceeds in two stages: first to a primary amide (4-hydroxy-4-phenylbut-2-enamide), and upon further reaction, to a carboxylic acid (4-hydroxy-4-phenylbut-2-enoic acid). The resulting γ-hydroxy acid can be prone to subsequent intramolecular reactions, such as lactonization.

Amination: While direct addition of amines to the nitrile is possible, alternative pathways like the aza-Michael addition to the unsaturated system are often more favorable.

Grignard Reactions: The addition of organometallic reagents like Grignard reagents to nitriles typically forms a magnesium salt of a ketimine, which is then hydrolyzed to a ketone. However, for γ-hydroxy unsaturated nitriles, a different pathway is observed. Research has shown that chelation between the γ-hydroxyl group and the Grignard reagent promotes a conjugate addition to the C=C double bond instead of a direct attack on the nitrile. acs.orgnih.gov The hydroxyl group first reacts with one equivalent of the Grignard reagent (e.g., t-BuMgCl) to form a magnesium alkoxide. This intermediate then chelates with a second Grignard reagent, positioning it for an intramolecular-like delivery to the β-carbon of the unsaturated system. acs.orgnih.gov This chelation-controlled mechanism effectively prevents the typical Grignard reaction at the nitrile group, highlighting the significant directing effect of the γ-hydroxyl group.

The nitrile group can be reduced to a primary amine (e.g., 4-amino-1-phenylbut-2-en-1-ol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The presence of the α,β-double bond introduces a challenge of chemoselectivity.

Selective Nitrile Reduction: Achieving selective reduction of the nitrile without affecting the C=C double bond is challenging and requires specific reagents.

Conjugate Reduction: Conversely, certain catalytic systems are designed for the selective reduction of the α,β-unsaturated bond. organic-chemistry.orgacs.orgrsc.org For instance, copper hydride complexes or copper/bisphosphine complexes can chemoselectively reduce the alkene to yield the corresponding saturated nitrile (4-hydroxy-4-phenylbutanenitrile). acs.orgrsc.org

Complete Reduction: Using less selective but more powerful methods, such as catalytic hydrogenation under harsher conditions, can lead to the reduction of both the nitrile and the double bond, yielding the saturated γ-amino alcohol (4-amino-1-phenylbutan-1-ol). The hydrogenation of related β-hydroxynitriles is a known route to access γ-amino alcohols. nih.govnih.gov

The multifunctional nature of this compound allows for various cyclization reactions. The nitrile group can participate either directly or after transformation into another functional group. For instance, hydrolysis of the nitrile to a carboxylic acid, as mentioned previously, could be followed by an acid-catalyzed intramolecular cyclization (lactonization) involving the γ-hydroxyl group to form a substituted furan-2-one. Other cyclization pathways can be envisaged where the nitrile participates in cycloadditions or reacts with ambiphilic reagents to form heterocyclic systems. mdpi.com

Reactions of the α,β-Unsaturated System

The electron-withdrawing nature of the nitrile group polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles in conjugate or Michael addition reactions. This conjugated system also readily participates in cycloaddition reactions.

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated nitriles. masterorganicchemistry.comwikipedia.org This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the unsaturated system.

Oxa-Michael Addition: Oxygen nucleophiles like water or alcohols can add to the double bond. While the direct addition of water to α,β-unsaturated nitriles can sometimes result in modest yields, the addition of alcohols like benzyl alcohol has been shown to proceed with high efficiency in the presence of specific catalysts, yielding β-alkoxy nitriles. nih.govnih.gov This provides a route to β-hydroxy nitriles and, subsequently, γ-amino alcohols. nih.govnih.gov

Chelation-Controlled Conjugate Addition: As detailed in section 3.1.1, the presence of the γ-hydroxyl group is pivotal in directing the conjugate addition of Grignard reagents. acs.orgnih.gov This chelation-controlled process is highly efficient and stereoselective, making it a powerful tool for carbon-carbon bond formation at the β-position. acs.orgnih.gov The intermediate anion formed after the conjugate addition can be trapped with electrophiles, such as benzyl bromide, in a tandem addition-alkylation reaction. nih.gov

| Grignard Reagent (R-MgX) | Added Electrophile | Reaction Type | Resulting Product Structure |

|---|---|---|---|

| Vinyl-MgBr | None | Conjugate Addition | β-Vinyl substituted saturated nitrile |

| Ph-MgBr | None | Conjugate Addition | β-Phenyl substituted saturated nitrile |

| Me-MgBr | BnBr | Conjugate Addition-Alkylation | β-Methyl, α-benzyl substituted saturated nitrile |

| n-Bu-MgBr | BnBr | Conjugate Addition-Alkylation | β-Butyl, α-benzyl substituted saturated nitrile |

The electron-deficient alkene in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. wikipedia.org This reaction provides a powerful method for the synthesis of six-membered rings.

In a typical Diels-Alder reaction, this compound would react with a conjugated diene to form a substituted cyclohexene derivative. The reaction is concerted and often highly stereospecific. The electron-withdrawing nitrile group activates the dienophile and controls the regioselectivity of the addition. The reaction typically favors the formation of the endo product due to secondary orbital interactions.

| Diene | Expected Cycloadduct |

|---|---|

| 1,3-Butadiene | 4-(1-Hydroxy-1-phenylethyl)cyclohex-1-ene-1-carbonitrile |

| Cyclopentadiene | 5-(1-Hydroxy-1-phenylethyl)bicyclo[2.2.1]hept-2-ene-2-carbonitrile |

| Isoprene (2-Methyl-1,3-butadiene) | 4-Methyl-5-(1-hydroxy-1-phenylethyl)cyclohex-3-ene-1-carbonitrile (major regioisomer) |

| Danishefsky's diene (trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene) | Substituted cyclohexenone precursor after hydrolysis |

Olefin Metathesis

Olefin metathesis is a powerful synthetic methodology for the formation of carbon-carbon double bonds. rsc.org The but-2-enenitrile portion of this compound can theoretically participate in cross-metathesis reactions with other olefins. This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts, which are known for their high activity and tolerance to a wide array of functional groups, including hydroxyl and nitrile moieties. nih.govresearchgate.net

In a hypothetical cross-metathesis reaction, the α,β-unsaturated nitrile would react with a partner olefin, leading to the formation of a new unsaturated nitrile with substituents derived from the reaction partner. The success and selectivity of such reactions can be influenced by the nature of the catalyst and the steric and electronic properties of the reacting olefins. nih.gov For α,β-unsaturated nitriles, which can be challenging substrates, catalyst choice and reaction conditions are crucial to achieving desired outcomes and minimizing side reactions. acs.org Second-generation Grubbs catalysts and Hoveyda-type catalysts are often employed for their enhanced stability and reactivity with functionalized alkenes. mdpi.com

Below is a table of representative ruthenium catalysts and potential olefin partners for the cross-metathesis of α,β-unsaturated nitriles.

| Catalyst | Olefin Partner Example | Potential Product Type | Key Features |

| Grubbs Catalyst®, 2nd Generation | Styrene | Substituted cinnamonitrile derivative | High activity, good functional group tolerance. researchgate.net |

| Hoveyda-Grubbs Catalyst®, 2nd Generation | Ethylene (gas) | Acrylonitrile derivative | High stability, allows for ethenolysis. mdpi.com |

| Z-Selective Ru Catalyst (e.g., with chelating NHC ligands) | 1-Hexene | (Z)-Alkene-substituted nitrile | Provides kinetic control for Z-isomer formation. acs.org |

This table presents plausible reaction components based on established principles of olefin metathesis. Specific experimental validation for this compound is not extensively documented in the literature.

Stereochemical Isomerization of the But-2-enenitrile Moiety (E/Z Isomerism)

The double bond in the but-2-enenitrile moiety of this compound can exist as either the E (trans) or Z (cis) isomer. The relative stability of these isomers is influenced by steric interactions between the substituents on the double bond. Generally, the E-isomer is thermodynamically more stable due to reduced steric hindrance.

Interconversion between E and Z isomers can be induced under specific conditions. Photochemical isomerization, often using visible light and a suitable photocatalyst like fac-Ir(ppy)₃, is a common method for converting thermodynamically stable E-alkenes into their less stable Z-counterparts. mdpi.com This process relies on the E-isomer quenching the photoexcited state of the catalyst more rapidly than the Z-isomer, leading to an accumulation of the Z form. mdpi.com

Catalytic methods can also influence the isomeric ratio. For instance, certain transition metal complexes or acid/base catalysts can facilitate isomerization by reversibly adding to the double bond or by promoting a radical pathway. Nitric oxide has been shown to catalyze the E/Z isomerization of other double bond systems, such as diazenes, by interacting with lone pairs and lowering the isomerization barrier. researchgate.net While specific studies on this compound are limited, the principles of isomerization of activated olefins are well-established and applicable. mdpi.com

The stereoselective synthesis of either the E or Z isomer is also a critical aspect of controlling the molecule's geometry. Different synthetic strategies, such as the Ramberg–Bäcklund reaction, can be tuned by the choice of base to favor the formation of one isomer over the other. rsc.org

Transformations Involving the Hydroxyl Group

The secondary benzylic hydroxyl group is a key site of reactivity in this compound, enabling a variety of functional group interconversions.

Esterification and Etherification

The hydroxyl group can be readily converted into esters and ethers through standard synthetic protocols.

Esterification: The reaction of the alcohol with a carboxylic acid, acid chloride, or anhydride yields the corresponding ester. Acid catalysis (e.g., H₂SO₄, TsOH) is typically used for reactions with carboxylic acids (Fischer esterification), while a base (e.g., pyridine, triethylamine) is used with more reactive acylating agents like acid chlorides and anhydrides to neutralize the acidic byproduct.

Etherification: Formation of an ether can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, under acidic conditions, reaction with another alcohol can lead to ether formation, although this is less common for secondary alcohols due to competing elimination reactions. Reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed for the mild benzylation of alcohols under neutral conditions. beilstein-journals.org

| Transformation | Reagent Class | Example Reagent | Conditions | Product |

| Esterification | Acid Chloride | Acetyl chloride | Pyridine, CH₂Cl₂ | 4-Acetoxy-4-phenylbut-2-enenitrile |

| Esterification | Carboxylic Acid | Acetic acid | H₂SO₄ (cat.), heat | 4-Acetoxy-4-phenylbut-2-enenitrile |

| Etherification | Alkyl Halide | Methyl iodide | NaH, THF | 4-Methoxy-4-phenylbut-2-enenitrile |

| Benzylation | Benzylating Agent | Benzyl bromide | NaH, THF | 4-(Benzyloxy)-4-phenylbut-2-enenitrile |

Oxidation and Reduction of the Hydroxyl Group

The secondary benzylic alcohol moiety is susceptible to oxidation to form the corresponding ketone, 4-oxo-4-phenylbut-2-enenitrile. A wide range of oxidizing agents can accomplish this transformation. Care must be taken to use mild reagents to avoid side reactions involving the alkene or nitrile functionalities. Reduction of the secondary alcohol is not possible without removing the functional group entirely (hydrogenolysis), hence this section focuses on oxidation.

Common oxidants for secondary benzylic alcohols include chromium-based reagents (e.g., PCC, PDC), manganese dioxide (MnO₂), which is particularly selective for allylic and benzylic alcohols, and modern hypervalent iodine reagents (e.g., Dess-Martin periodinane). beilstein-journals.org Photochemical methods using air as the oxidant in the presence of a photocatalyst also provide a green alternative. rsc.org

| Reagent | Typical Solvent | Conditions | Product | Selectivity Notes |

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 4-Oxo-4-phenylbut-2-enenitrile | Mild, minimizes over-oxidation. |

| Manganese dioxide (MnO₂) | Dichloromethane or Acetone (B3395972) | Room Temp. or Reflux | 4-Oxo-4-phenylbut-2-enenitrile | Highly selective for benzylic/allylic alcohols. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 4-Oxo-4-phenylbut-2-enenitrile | Mild, neutral conditions, good for sensitive substrates. |

| N-heterocycle-stabilized iodanes | Ethyl acetate (B1210297) or Acetonitrile | 60 °C | 4-Oxo-4-phenylbut-2-enenitrile | Mild oxidation with chloride activation. beilstein-journals.org |

Elimination Reactions to Form Dienonitriles

The hydroxyl group can undergo an elimination reaction (dehydration) to introduce a new carbon-carbon double bond, resulting in the formation of a conjugated dienonitrile, specifically 4-phenylbuta-1,3-diene-1-carbonitrile. This reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), often with heating.

The mechanism involves protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a benzylic carbocation, which is stabilized by resonance with the phenyl ring. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from the adjacent carbon, leading to the formation of the new double bond in conjugation with both the existing alkene and the phenyl ring.

Reactivity of the Phenyl Substituent

The phenyl ring in this compound can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. youtube.com The substituent attached to the ring, the -CH(OH)CH=CHCN group, influences both the rate of the reaction and the position of substitution (regioselectivity).

The α,β-unsaturated nitrile system is strongly electron-withdrawing through both resonance and inductive effects. This withdraws electron density from the phenyl ring, deactivating it towards electrophilic attack. As a result, EAS reactions on this substrate will be slower and require harsher conditions compared to benzene itself. As a deactivating group, the substituent will direct incoming electrophiles primarily to the meta position. masterorganicchemistry.com This is because the resonance structures of the carbocation intermediate (the sigma complex) show that placing the positive charge at the ortho or para positions is particularly destabilized, making the meta pathway the least unfavorable.

| Reaction | Reagents | Typical Product |

| Nitration | HNO₃, H₂SO₄ | 4-Hydroxy-4-(3-nitrophenyl)but-2-enenitrile |

| Halogenation | Br₂, FeBr₃ | 4-(3-Bromophenyl)-4-hydroxybut-2-enenitrile |

| Sulfonation | Fuming H₂SO₄ | 4-Hydroxy-4-(3-sulfophenyl)but-2-enenitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Hydroxy-4-(3-acetylphenyl)but-2-enenitrile (likely low yield due to deactivation) |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of such substitutions is governed by the directing effects of the side chain. The nature of the substituent attached to the benzene ring determines whether incoming electrophiles are directed to the ortho, meta, or para positions.

However, the α,β-unsaturated nitrile portion of the side chain is an electron-withdrawing group. When conjugated with the phenyl ring, as is the case in analogous structures like 3-phenylpropenenitrile, the cyano group deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. askfilo.comstudy.com This is because the resonance structures of the intermediate show that the positive charge is destabilized at the ortho and para positions.

In this compound, the conjugation between the phenyl ring and the nitrile group is interrupted by the sp³-hybridized carbon bearing the hydroxyl group. This separation means the strong meta-directing effect of the conjugated nitrile is not directly transmitted to the phenyl ring. Instead, the side chain is more akin to an alkyl substituent with a hydroxyl group at the α-position. Such a group is generally considered to be an ortho, para-director. The hydroxyl group's ability to stabilize the arenium ion intermediate through resonance at the ortho and para positions would be the dominant factor.

Therefore, it is anticipated that electrophilic aromatic substitution reactions on this compound, such as nitration, halogenation, or Friedel-Crafts reactions, would yield predominantly a mixture of ortho and para substituted products. The exact ratio of these products would be influenced by steric hindrance, with the bulkier side chain potentially favoring the para product.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-(1-Hydroxy-3-cyanoprop-1-en-1-yl)-1-nitrobenzene and 2-(1-Hydroxy-3-cyanoprop-1-en-1-yl)-1-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 4-(1-Hydroxy-3-cyanoprop-1-en-1-yl)-1-bromobenzene and 2-(1-Hydroxy-3-cyanoprop-1-en-1-yl)-1-bromobenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(1-Hydroxy-3-cyanoprop-1-en-1-yl)phenyl)ethan-1-one and 1-(2-(1-Hydroxy-3-cyanoprop-1-en-1-yl)phenyl)ethan-1-one |

Metalation and Cross-Coupling Reactions at Aromatic Positions

Further functionalization of the phenyl ring of this compound can be achieved through metalation followed by reaction with an electrophile, or through transition metal-catalyzed cross-coupling reactions.

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. The hydroxyl group in this compound, after deprotonation to form an alkoxide, can act as a DMG. Treatment with a strong base like n-butyllithium would be expected to generate an ortho-lithiated species. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents exclusively at the ortho position.

Table 2: Potential ortho-Functionalization of this compound via DoM

| Step 1: Reagents | Step 2: Electrophile | Resulting Functional Group at ortho-Position |

| 1. n-BuLi | 2. CO₂ | -COOH |

| 1. n-BuLi | 2. I₂ | -I |

| 1. n-BuLi | 2. (CH₃)₃SiCl | -Si(CH₃)₃ |

| 1. n-BuLi | 2. RCHO | -CH(OH)R |

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the phenyl ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf). This could be achieved through electrophilic halogenation, as discussed previously, or by converting a phenolic precursor. Once the aryl halide or triflate is in hand, it can be coupled with a variety of partners.

For instance, a Suzuki coupling of an ortho-, meta-, or para-brominated derivative of this compound with a boronic acid would introduce a new aryl or alkyl group at that position. Similarly, a Heck reaction could be employed to introduce a vinyl group, and a Sonogashira coupling would install an alkyne. The hydroxyl and nitrile functionalities are generally compatible with these reaction conditions, although protection of the hydroxyl group may be necessary in some cases.

Cascade and Tandem Reactions Utilizing this compound as a Precursor

The presence of multiple reactive sites in this compound makes it an excellent substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions often proceed with high atom economy and can rapidly build molecular complexity.

The α,β-unsaturated nitrile moiety is a key feature for initiating such cascades, typically through a conjugate addition (Michael addition) reaction. The γ-hydroxyl group can play a crucial role in these transformations, either by participating in subsequent reactions or by directing the stereochemical outcome of the initial addition through chelation control.

One plausible cascade reaction involves a chelation-controlled conjugate addition followed by an intramolecular reaction. nih.gov For example, the addition of a Grignard reagent to this compound could be directed by the formation of a magnesium alkoxide, which then facilitates the delivery of the nucleophile to the β-position of the nitrile. The resulting enolate intermediate could then be trapped by an internal electrophile or participate in a subsequent cyclization.

Another potential cascade is an oxa-Michael addition followed by cyclization . The hydroxyl group could, under basic or acidic conditions, add intramolecularly to the β-position of the unsaturated nitrile to form a cyclic ether. Alternatively, an intermolecular oxa-Michael addition of an alcohol, followed by a reaction involving the benzylic hydroxyl group, could lead to more complex heterocyclic structures. Research on asymmetric oxy-Michael additions to γ-hydroxy-α,β-unsaturated carbonyls using bifunctional organocatalysts has demonstrated the formation of cyclic acetals, which can be further transformed into useful synthetic intermediates. nih.gov

Tandem conjugate addition-alkylation reactions are also feasible. nih.gov After the initial conjugate addition of a nucleophile to the unsaturated nitrile, the resulting enolate can be trapped with an alkylating agent. The stereoselectivity of this alkylation can be influenced by the existing stereocenter at the benzylic position.

Table 3: Potential Cascade/Tandem Reactions of this compound

| Initiating Reaction | Subsequent Step(s) | Potential Product Class |

| Chelation-controlled conjugate addition of an organometallic reagent | Intramolecular cyclization | Substituted carbocycles or heterocycles |

| Intramolecular oxa-Michael addition | - | Dihydrofuran or dihydropyran derivatives |

| Intermolecular conjugate addition of a nucleophile | Intramolecular reaction involving the hydroxyl group | Functionalized heterocycles |

| Conjugate addition of a nucleophile | Trapping of the enolate with an electrophile | β,γ-Disubstituted nitriles |

Spectroscopic and Structural Elucidation of 4 Hydroxy 4 Phenylbut 2 Enenitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

No published NMR data, including 1D or 2D spectra (COSY, HSQC, HMBC, NOESY), for 4-Hydroxy-4-phenylbut-2-enenitrile were found. Such data would be essential for confirming the molecule's carbon-hydrogen framework and the connectivity between the phenyl, hydroxyl, and cyanobutenol moieties.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

Without experimental spectra, a discussion of the structural connectivity based on 2D NMR techniques for this compound cannot be conducted.

Chiral NMR Studies for Enantiomeric Excess Determination

Information regarding the synthesis of chiral enantiomers of this compound and their analysis using chiral NMR spectroscopy is not available in the surveyed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Specific IR and Raman spectra for this compound are not available. These techniques would be crucial for identifying its key functional groups, such as the hydroxyl (-OH), nitrile (-C≡N), and alkene (C=C) stretches, and for providing insight into its conformational preferences.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data for this compound, which would confirm its molecular weight (173.21 g/mol ) and detail its characteristic fragmentation patterns under ionization, could be located.

X-ray Crystallography for Solid-State Structure Determination (if available)

There are no published reports of the synthesis of crystals of this compound suitable for X-ray diffraction. Therefore, no solid-state structure has been determined.

Circular Dichroism (CD) for Chiral Structural Analysis (if enantiomers synthesized)

As no data exists on the synthesis or resolution of enantiomers of this compound, no Circular Dichroism studies have been performed to analyze its chiral structure.

Due to the lack of specific data, the creation of a detailed, evidence-based article as requested is not possible at this time.

Theoretical and Computational Chemistry Studies on 4 Hydroxy 4 Phenylbut 2 Enenitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and predicting the reactivity of chemical compounds. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals.

For 4-hydroxy-4-phenylbut-2-enenitrile, DFT calculations would be instrumental in understanding how the interplay of the phenyl ring, the hydroxyl group, the nitrile group, and the alkene bridge influences its chemical behavior. Such studies would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure and then calculating various electronic properties.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

In the case of this compound, the HOMO is likely to be located on the electron-rich phenyl ring and the double bond, while the LUMO would be associated with the electron-withdrawing nitrile group and the conjugated system. A hypothetical HOMO-LUMO analysis for this molecule would provide valuable information on its susceptibility to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) - Representative |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are representative values for similar conjugated systems and are not specific calculated values for this compound. |

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, indicating these as sites for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a potential site for hydrogen bonding.

Conformational Analysis and Energy Minimization Studies

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is typically achieved through computational methods that systematically rotate bonds and calculate the energy of each resulting structure, a process known as energy minimization.

For a flexible molecule like this compound, with several rotatable single bonds, multiple low-energy conformations could exist. A thorough conformational analysis would reveal the most probable shapes the molecule adopts, which is crucial for understanding how it might fit into a biological receptor or interact with other molecules. Studies on similar molecules, such as (E)-4-phenylbut-3-en-2-ones, have shown that different conformations can be close in energy.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely mechanism for a given transformation. This is particularly useful for understanding reactions that are difficult to study experimentally.

The formation of this compound, a cyanohydrin, typically occurs through the nucleophilic addition of a cyanide ion to cinnamaldehyde. Computational modeling could be used to study the transition state of this reaction, providing insights into the reaction kinetics and the factors that influence the stereochemical outcome.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to help in the interpretation of experimental spectra.

For this compound, DFT calculations could predict the vibrational frequencies of its functional groups (O-H, C≡N, C=C), which would correspond to peaks in its IR spectrum. Similarly, the chemical shifts of the hydrogen and carbon atoms could be calculated to aid in the assignment of its ¹H and ¹³C NMR spectra. The correlation between theoretical and experimental spectra for similar compounds has been shown to be a valuable analytical tool.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Feature | Predicted Value | Experimental Value |

| IR: ν(O-H) (cm⁻¹) | 3450 | 3400-3500 |

| IR: ν(C≡N) (cm⁻¹) | 2245 | 2240-2250 |

| ¹H NMR: δ(CH-OH) (ppm) | 5.1 | 5.0-5.2 |

| Note: These values are illustrative and represent typical correlations found in computational studies. They are not specific data for this compound. |

Molecular Dynamics Simulations (if relevant for interactions)

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule.

While specific MD simulations for this compound are not readily found in the literature, this technique would be highly relevant for studying its interactions in a biological context. For example, if this molecule were being investigated as a potential drug, MD simulations could be used to model its binding to a target protein, providing insights into the stability of the complex and the key intermolecular interactions.

Applications of 4 Hydroxy 4 Phenylbut 2 Enenitrile in Advanced Chemical Synthesis

A Potential Building Block for Complex Organic Molecules

The unique combination of functional groups in 4-Hydroxy-4-phenylbut-2-enenitrile makes it a promising starting material for the synthesis of more complex molecular architectures. The hydroxyl and nitrile groups, along with the carbon-carbon double bond, offer multiple reaction sites for elaboration.

A Hypothetical Precursor to Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of this compound contains the necessary elements to serve as a synthon for various heterocyclic rings.

Pyrazoles: In principle, the 1,3-dicarbonyl-like nature of the unsaturated nitrile system could be exploited in reactions with hydrazine (B178648) derivatives to form pyrazoles. However, specific examples of this transformation with this compound are not readily found in the literature.

Piperidines: The reduction of the nitrile group to an amine, followed by intramolecular cyclization or intermolecular reactions, could theoretically lead to piperidine (B6355638) structures. nih.govuky.edudigitellinc.comtuhh.denih.gov The phenyl and hydroxyl groups would provide further points for diversification.

Pyridazines: The synthesis of pyridazines often involves the condensation of dicarbonyl compounds with hydrazine. uni-stuttgart.deresearchgate.netorganic-chemistry.orgyoutube.comrsc.org While the functionality within this compound could be chemically manipulated to form a suitable precursor, direct synthetic routes are not established.

An Intermediate in the Synthesis of Natural Products and Analogues

Cyanohydrins and unsaturated nitriles are valuable intermediates in the synthesis of natural products and their analogues. youtube.comacs.org They can be converted into a variety of other functional groups, including carboxylic acids, amines, and ketones. youtube.comrsc.org While the potential exists for this compound to be used in this capacity, specific examples of its incorporation into a natural product synthesis are not currently documented.

A Scaffold for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules for high-throughput screening. chemscene.comresearchgate.net The multiple functional groups of this compound make it an attractive, albeit underexplored, scaffold for DOS. By selectively reacting at the hydroxyl, nitrile, or alkene moieties, a library of related but structurally distinct compounds could be generated. The nitrile group itself is a versatile functional handle in medicinal chemistry, often used to modulate physicochemical and pharmacokinetic properties. nih.gov

Development of Novel Reagents and Catalysts from this compound Derivatives

Chiral cyanohydrins and their derivatives can be used to develop novel reagents and organocatalysts. rsc.org For instance, the hydroxyl group could be functionalized to create a directing group or a chiral ligand for metal-catalyzed reactions. The development of bifunctional organocatalysts, which contain both an acidic and a basic site, is an active area of research. Derivatives of this compound could potentially be explored for such applications, although specific instances are not reported.

Material Science Applications (e.g., Polymer Precursors, Optoelectronic Materials)

Unsaturated nitriles can serve as monomers in polymerization reactions, leading to the formation of functional polymers. The nitrile groups in the resulting polymer can be further modified to tune the material's properties. The presence of the phenyl group in this compound could impart interesting optoelectronic properties to such polymers. However, the use of this specific compound in material science applications is not well-documented in the scientific literature.

Analytical Methodologies for 4 Hydroxy 4 Phenylbut 2 Enenitrile

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of 4-Hydroxy-4-phenylbut-2-enenitrile, enabling its separation from impurities and starting materials, as well as providing a quantitative measure of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, a reverse-phase HPLC method is typically employed. This involves a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase. The mobile phase composition can be optimized to achieve the desired separation and retention time. A gradient elution, where the mobile phase composition is changed over the course of the analysis, can be beneficial for separating a wide range of impurities with different polarities.

UV detection is commonly used for the quantification of this compound, as the phenyl group provides strong chromophoric activity. The detection wavelength is typically set at the absorbance maximum of the compound to ensure high sensitivity.

| Parameter | Typical Conditions |

| Stationary Phase | C18-bonded silica (e.g., 5 µm particle size) |

| Mobile Phase | Acetonitrile and water |

| Elution Mode | Gradient or Isocratic |

| Detector | UV-Vis Detector |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, which is a cyanohydrin derivative, careful consideration of the analytical conditions is necessary due to the potential for thermal decomposition in the heated GC inlet. Cyanohydrins can revert to the corresponding aldehyde or ketone and hydrogen cyanide at elevated temperatures.

To mitigate thermal degradation, a cool-on-column or a programmed temperature vaporization (PTV) inlet can be utilized. These injection techniques introduce the sample into the column at a lower temperature, which is then gradually increased. The choice of a suitable capillary column, often with a polar stationary phase, is critical for achieving good separation of the analyte from any related impurities. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound.

| Parameter | Typical Conditions |

| Column | Capillary column with a polar stationary phase |

| Injector | Cool-on-column or PTV |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Optimized for analyte stability and separation |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of reactions and for preliminary purity assessments. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis involves spotting a solution of the sample onto a plate coated with a thin layer of an adsorbent, such as silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase, or eluent, moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. The separated spots are visualized under UV light, as the phenyl group in this compound allows for UV detection. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate (B1210297)/Hexane mixture |

| Visualization | UV light (254 nm) |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. For the analysis of this compound, derivatization may be employed to increase its volatility and thermal stability. For instance, silylation of the hydroxyl group can prevent decomposition in the GC inlet. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, allowing for its positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of thermally labile and non-volatile compounds. The eluent from the HPLC is introduced into the mass spectrometer, where the analyte is ionized and its mass-to-charge ratio is determined. This technique provides both quantitative data from the chromatography and structural information from the mass spectrometry, making it a powerful tool for impurity profiling and structural elucidation.

Chiral Analytical Methods (e.g., Chiral HPLC, Chiral GC)

Since this compound contains a stereocenter at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in asymmetric synthesis and for pharmacological studies.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common method for the enantioselective analysis of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds. The choice of the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving enantiomeric resolution.

For a compound structurally similar to this compound, such as (S)-4-Hydroxy-4-(3-chlorophenyl)butan-2-one, a Daicel Chiralpak AS-H column with a mobile phase of 7.5% isopropanol in hexanes has been successfully used.

Chiral Gas Chromatography (Chiral GC) can also be used for the separation of enantiomers, provided the compound is volatile and thermally stable, or can be derivatized to be so. Chiral GC columns contain a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example |

| Chiral HPLC | Daicel Chiralpak AD-H or AS-H | Hexane/Isopropanol |

| Chiral GC | Cyclodextrin-based CSP | Helium |

Biological Activity Studies Mechanistic and in Vitro, Non Clinical

Investigation of Enzyme Inhibition Mechanisms by 4-Hydroxy-4-phenylbut-2-enenitrile (e.g., MenB inhibition for 4-Oxo analog)

The primary mechanism of enzyme inhibition identified for analogs of this compound involves the covalent modification of enzyme targets. A notable example is the inhibition of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), an essential enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis and other bacteria, by 4-oxo-4-phenylbut-2-enoates. nih.govresearchgate.net

Initial high-throughput screening identified 2-amino-4-oxo-4-phenylbutanoate derivatives as inhibitors of MenB. researchgate.net However, these compounds were found to be unstable, eliminating a leaving group to form the more stable α,β-unsaturated 4-oxo-4-phenylbut-2-enoates. researchgate.net These Michael acceptors then react in situ with coenzyme A (CoA) to form a covalent adduct. nih.govresearchgate.net This adduct is the true inhibitory species, binding to the MenB active site with high affinity. nih.govresearchgate.net The potency of this inhibition is attributed to the interaction of the carboxylate group of the CoA adduct with the oxyanion hole of MenB, a conserved feature in the crotonase superfamily of enzymes. researchgate.net

The proposed mechanism for cellular activity involves the methyl ester of the 4-oxo-4-phenylbut-2-enoate penetrating the bacterial cell, where it is subsequently hydrolyzed to the active carboxylate and then reacts with intracellular CoA to form the MenB inhibitor. nih.govresearchgate.net This mechanism highlights the potential of the this compound scaffold to act as a pro-drug, with the α,β-unsaturated nitrile moiety being a key electrophilic center for covalent bond formation with nucleophilic residues in enzyme active sites.

In Vitro Antimicrobial Activity and Proposed Molecular Targets

Building on the mechanistic understanding of MenB inhibition, analogs of this compound have demonstrated significant in vitro antimicrobial activity. The 4-oxo-4-phenylbut-2-enoate scaffold has shown potent activity against both replicating and non-replicating Mycobacterium tuberculosis. researchgate.net Specifically, 4-Oxo-4-chlorophenylbutenoyl methyl ester exhibited minimum inhibitory concentrations (MICs) of 0.6 and 1.5 µg/mL against replicating and non-replicating M. tuberculosis, respectively. researchgate.net

Further studies have expanded the antimicrobial spectrum of these compounds to include drug-resistant bacteria. Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate has shown MIC values as low as 0.35–0.75 µg/mL against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The molecular target for this antibacterial activity is confirmed to be MenB, as the compound's effects are specific to bacteria that utilize menaquinone for respiration, and the activity can be rescued by the addition of exogenous menaquinone. nih.gov Treatment of MRSA with this compound leads to a small colony variant phenotype, which is consistent with the knockout of the menB gene. nih.gov

The antimicrobial potential of the broader class of cyanohydrins has also been investigated. While some studies on specific cyanohydrin derivatives have shown weak or no activity against common bacterial and fungal strains, the α,β-unsaturated nitrile moiety present in this compound is a known reactive electrophile that can interact with various biological nucleophiles, suggesting a potential for broader antimicrobial effects. researchgate.netucl.ac.uk

Receptor Binding Studies and Selectivity Profiles (excluding clinical)

Direct receptor binding studies for this compound are not extensively available in the current scientific literature. However, the chemical nature of the α,β-unsaturated nitrile moiety, which acts as a Michael acceptor, suggests a potential for covalent interactions with nucleophilic residues, such as cysteine, in the binding pockets of various receptors and enzymes. nih.govmdpi.com This reactivity can lead to non-specific binding and potential off-target effects.

The nitrile group itself is a versatile functional group in medicinal chemistry that can participate in hydrogen bonding and hydrophobic interactions, and can modulate the electronic properties of a molecule, thereby influencing its binding affinity and selectivity for a target. nih.gov The incorporation of a nitrile can sometimes dramatically improve the binding selectivity of a drug. nih.gov

For instance, α,β-unsaturated ketones, which are structurally related Michael acceptors, have been shown to covalently bind to a cysteine residue in the ligand-binding pocket of the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov This suggests that this compound could potentially interact with nuclear receptors or other proteins containing reactive cysteine residues in their binding sites. The selectivity profile of such a compound would be determined by the accessibility and reactivity of these nucleophilic residues in different proteins. A lack of specific receptor binding data for this compound necessitates that its selectivity profile be considered with caution, with a potential for interactions with multiple biological targets.

Structure-Activity Relationship (SAR) Studies for Biological Effects (in vitro)

While specific SAR studies for this compound are limited, research on analogous series of compounds provides valuable insights into the structural requirements for biological activity. For the 4-oxo-4-phenylbut-2-enoate inhibitors of MenB, substitutions on the phenyl ring have a significant impact on their inhibitory potency.

The following table summarizes the inhibitory concentrations (IC50) of various 4-oxo-4-phenylbut-2-enoate analogs against M. tuberculosis MenB, demonstrating the effect of phenyl ring substitutions.

| Compound | Substitution on Phenyl Ring | MenB IC50 (µM) |

| 1 | 4-Chloro | 0.025 |

| 2 | 4-Bromo | 0.030 |

| 3 | 4-Nitro | 0.040 |

| 4 | 2,4-Dichloro | 0.015 |

| 5 | 3,4-Dichloro | 0.020 |

| 6 | Unsubstituted | 0.100 |

| Data derived from studies on MenB inhibition by 4-oxo-4-phenylbut-2-enoate analogs. |

The data indicates that electron-withdrawing groups on the phenyl ring generally enhance the inhibitory activity against MenB. This is likely due to the increased electrophilicity of the β-carbon in the α,β-unsaturated system, which facilitates the Michael addition reaction with CoA. The 2,4-dichloro substituted analog was found to be the most potent inhibitor in this series.

In a different context, SAR studies of 4-phenyl-4-oxo-butanoic acid derivatives as inhibitors of kynurenine 3-hydroxylase also highlight the importance of the phenyl ring substitution. jove.com In this case, dichlorination of the phenyl ring also led to more potent derivatives. jove.com These findings collectively suggest that modification of the phenyl ring is a critical aspect of optimizing the biological activity of compounds based on the 4-phenylbutane scaffold.

Design and Synthesis of Bioactive Analogues from this compound Scaffold

The this compound scaffold serves as a versatile starting point for the design and synthesis of a variety of bioactive analogs. The presence of multiple functional groups—a hydroxyl, a phenyl ring, a carbon-carbon double bond, and a nitrile—offers numerous opportunities for chemical modification to explore and optimize biological activity.

Synthetic strategies can be envisioned to generate libraries of analogs with systematic variations. For example, the phenyl ring can be substituted with a range of electron-donating and electron-withdrawing groups to modulate the electronic properties of the molecule and its interaction with biological targets. The hydroxyl group can be esterified or etherified to alter the compound's lipophilicity and pharmacokinetic properties.

The α,β-unsaturated nitrile itself is a key feature for covalent modification of biological targets. Analogs can be designed to fine-tune the reactivity of this Michael acceptor. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to new classes of compounds with potentially different biological activities.

The synthesis of the core scaffold can be achieved through various organic reactions. For instance, the related (R)-4-hydroxy-4-phenylbutan-2-one can be synthesized via an enantioselective aldol (B89426) reaction between acetone (B3395972) and benzaldehyde (B42025). A similar approach could be adapted for the synthesis of this compound, followed by the introduction of the nitrile group. The development of efficient and stereoselective synthetic routes is crucial for the generation of diverse and potent bioactive analogs from this promising scaffold.

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity Patterns

While the known reactions of 4-hydroxy-4-phenylbut-2-enenitrile provide a foundation, a vast landscape of its chemical behavior remains to be explored. The conjugated system, featuring a nitrile, a hydroxyl group, and a carbon-carbon double bond, offers a rich playground for discovering novel transformations.

Future investigations should focus on:

Multicomponent Reactions: Designing new one-pot multicomponent reactions that utilize the diverse functionalities of the molecule. For instance, organocatalytic pathways could be developed to synthesize complex heterocyclic structures in a single, efficient step. nih.govmdpi.com

Domino and Cascade Reactions: Investigating domino or cascade reaction sequences initiated at one of the functional groups, leading to the formation of multiple new bonds and stereocenters.

Photochemical and Electrochemical Reactivity: Exploring the molecule's behavior under photochemical or electrochemical conditions to access unique reactive intermediates and reaction pathways not achievable through traditional thermal methods.

Reactions of the Nitrile Group: The nitrile group, a versatile synthetic handle, can serve as a precursor to various other functional groups such as amines, amides, and tetrazoles. acs.org Research into novel and selective transformations of the nitrile in the context of the entire molecule is warranted.

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure cyanohydrins, the structural class to which this compound belongs, is of significant importance for the pharmaceutical and fine chemical industries. benthamdirect.comrsc.org While enzymatic and some small molecule-catalyzed methods exist for related compounds, there is a continuous need for more efficient, selective, and broadly applicable catalytic systems.

Key research directions include:

Organocatalysis: The development of novel chiral organocatalysts, such as those based on cyclic dipeptides or other small organic molecules, for the asymmetric cyanation of the corresponding aldehyde precursor. benthamdirect.comnih.gov These catalysts offer advantages in terms of stability, low toxicity, and operational simplicity.

Metal-Based Catalysis: Designing new chiral metal complexes, for example, using salen ligands with aluminum, that can effectively catalyze the enantioselective addition of cyanide or a cyanide equivalent. psu.edu

Biocatalysis and Enzyme Engineering: Expanding the use of hydroxynitrile lyases (HNLs) for the synthesis of this specific cyanohydrin. rsc.orgresearchgate.net This includes the discovery of new HNLs with desired selectivity and the engineering of existing enzymes to improve their activity and stability under process conditions. rsc.org The use of immobilized enzymes in continuous flow reactors is a particularly promising avenue for scalable and sustainable synthesis. rsc.org

Computational Modeling: Employing computational methods to design and predict the efficacy of new catalysts, thereby accelerating the discovery process and reducing experimental effort. nih.gov

Advanced Materials Incorporating the this compound Structure

The unique combination of a nitrile group, a hydroxyl group, and a phenyl ring within the this compound scaffold makes it an attractive building block for the synthesis of advanced functional materials.

Future research in this area could explore:

Functional Polymers: The nitrile group can be utilized in polymerization reactions or as a site for post-polymerization modification. For example, it can be converted to other functional groups or used in "click chemistry" reactions to attach the molecule to polymer backbones, leading to materials with tailored properties. google.comrsc.orgdrexel.edu The hydroxyl group also offers a handle for creating polyesters or polyethers.

Nitrile-Containing Polymers: Research into the synthesis of polymers where the nitrile functionality is a key component of the monomer can lead to materials with specific electronic or physical properties. specificpolymers.com For instance, polymer nitrile N-oxides can be synthesized and used for catalyst- and solvent-free grafting. acs.org

Surface Modification: The molecule could be used to functionalize surfaces, imparting specific properties such as hydrophobicity, biocompatibility, or reactivity. Silane-functionalized polymers derived from related structures have been explored for creating low surface energy coatings. drexel.edu

Self-Assembling Systems: The presence of both hydrogen bond donors (hydroxyl) and acceptors (nitrile, phenyl π-system) suggests the potential for designing molecules that self-assemble into well-defined supramolecular structures.

Mechanistic Investigations of Biological Activities and Target Identification (in vitro)

Preliminary studies on related cyanohydrin-containing compounds have indicated potential biological activity, including inhibitory effects against certain enzymes. acs.orgnih.gov A systematic in vitro investigation of this compound and its derivatives is a crucial next step.

Key areas for investigation include:

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly proteases where the nitrile group might act as a "warhead" to form covalent or non-covalent adducts with active site residues like cysteine or serine. nih.govnih.gov

Antiviral and Antimicrobial Activity: Evaluating the compound's efficacy against a range of viruses and microbial strains. Related cyanohydrins have shown promise as inhibitors of viral proteases. acs.orgnih.gov

Cell-Based Assays: Assessing the compound's effects on various cell lines to identify potential cytotoxic or cytostatic activities. For example, the effect of related compounds like acetone (B3395972) cyanohydrin has been evaluated on tumor cells in vitro. sigmaaldrich.com